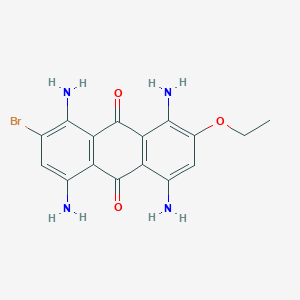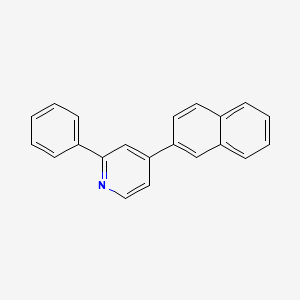
4-(Naphthalen-2-yl)-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yl)-2-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene group at the 4-position and a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)-2-phenylpyridine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the naphthalene and pyridine rings. The reaction involves the coupling of a naphthalen-2-yl boronic acid with a 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of naphthalene with a 2-phenylpyridine derivative using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-2-yl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Naphthalen-2-yl)-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-2-yl)-2-phenylpyridine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalysis: As a ligand, it can coordinate with metal centers to form active catalytic complexes that facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-(Naphthalen-2-yl)pyridine: Lacks the phenyl group at the 2-position.
2-Phenylpyridine: Lacks the naphthalene group at the 4-position.
4-Phenylpyridine: Lacks both the naphthalene and phenyl groups at the 2-position.
Uniqueness
4-(Naphthalen-2-yl)-2-phenylpyridine is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H15N |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-naphthalen-2-yl-2-phenylpyridine |
InChI |
InChI=1S/C21H15N/c1-2-7-17(8-3-1)21-15-20(12-13-22-21)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |
Clave InChI |
AUGMALWAUWRZTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


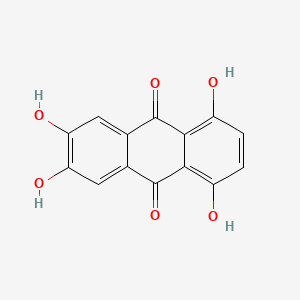
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
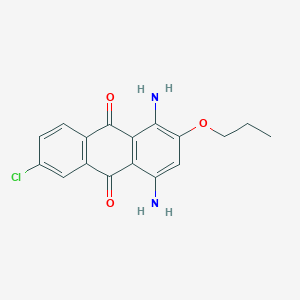
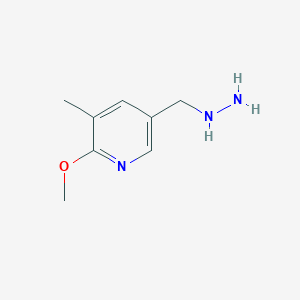
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
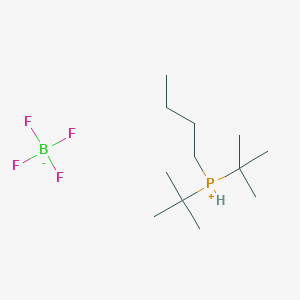
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
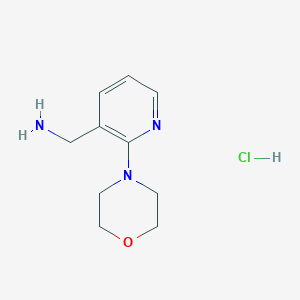
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
